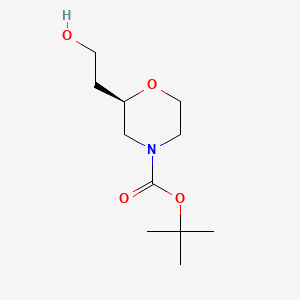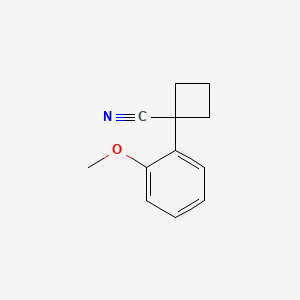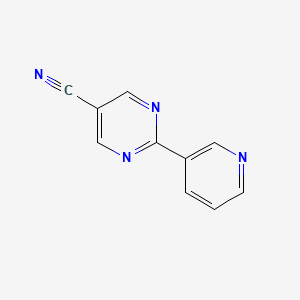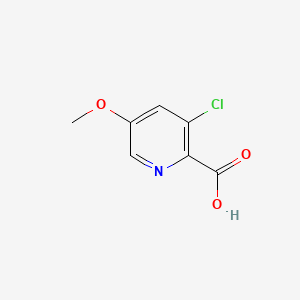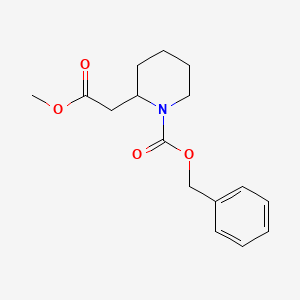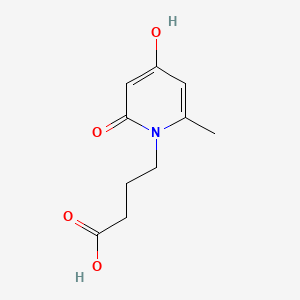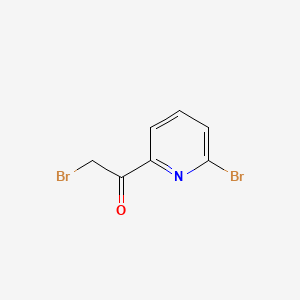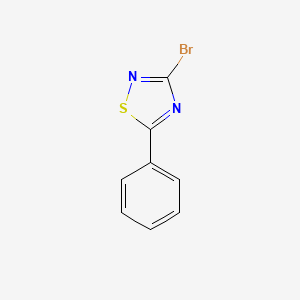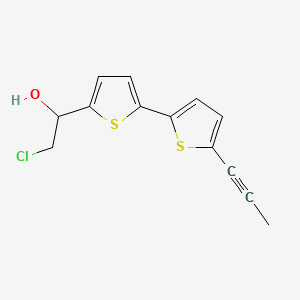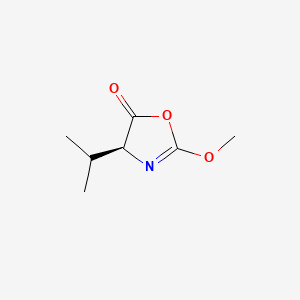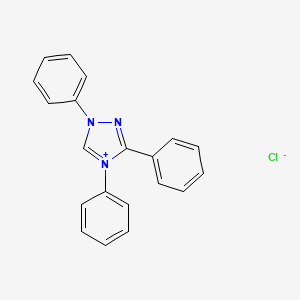
1,3,4-Triphenyl-4h-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride is a chemical compound with the molecular formula C20H16N3Cl.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride can be synthesized through several methods. One common approach involves the thermal decomposition of a 5-methoxytriazoline precursor via α-elimination of methanol . This method yields the desired compound in quantitative amounts. The reaction typically requires controlled conditions, including a vacuum environment to facilitate the elimination process.
Industrial Production Methods
In an industrial setting, the production of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride may involve large-scale synthesis using similar thermal decomposition techniques. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, disrupt protein interactions, and interfere with cellular processes. These actions are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium-5-ide
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolin-5-ylidene
Uniqueness
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride stands out due to its specific structural features and chemical properties
Properties
CAS No. |
136152-26-6 |
|---|---|
Molecular Formula |
C20H16ClN3 |
Molecular Weight |
333.819 |
IUPAC Name |
1,3,4-triphenyl-1,2,4-triazol-4-ium;chloride |
InChI |
InChI=1S/C20H16N3.ClH/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18;/h1-16H;1H/q+1;/p-1 |
InChI Key |
NULPPERJMQKORR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Synonyms |
1,3,4-triphenyl-4H-1,2,4-triazol-1-iuM chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


